molecular formula C18H14N2O6 B13823028 o-Veratric acid, 7-nitro-8-quinolyl ester CAS No. 29007-19-0

o-Veratric acid, 7-nitro-8-quinolyl ester

Cat. No.: B13823028
CAS No.: 29007-19-0
M. Wt: 354.3 g/mol
InChI Key: PPOVROLFOSGGLR-UHFFFAOYSA-N
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Description

o-Veratric acid, 7-nitro-8-quinolyl ester: is a chemical compound with the molecular formula C18H14N2O6 and a molecular weight of 354.34 g/mol This compound is a derivative of veratric acid and quinoline, featuring a nitro group at the 7th position of the quinoline ring

Preparation Methods

The synthesis of o-Veratric acid, 7-nitro-8-quinolyl ester typically involves the esterification of o-veratric acid with 7-nitro-8-quinoline. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

o-Veratric acid, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:

Scientific Research Applications

o-Veratric acid, 7-nitro-8-quinolyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of o-Veratric acid, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through different pathways .

Comparison with Similar Compounds

o-Veratric acid, 7-nitro-8-quinolyl ester can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

29007-19-0

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 2,3-dimethoxybenzoate

InChI

InChI=1S/C18H14N2O6/c1-24-14-7-3-6-12(16(14)25-2)18(21)26-17-13(20(22)23)9-8-11-5-4-10-19-15(11)17/h3-10H,1-2H3

InChI Key

PPOVROLFOSGGLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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